![molecular formula C20H25NO3 B2742240 N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine CAS No. 500198-50-5](/img/structure/B2742240.png)
N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
While specific chemical reactions involving “N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine” are not available in the resources, similar compounds often undergo reactions such as acylation . In these reactions, a functional group is added to a molecule, often resulting in the formation of a new carbon-carbon bond .科学的研究の応用
Synthesis and Biological Properties in CCK-B Antagonists
N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycine and its derivatives have been explored for their potential as CCK-B antagonists, substances that can inhibit the CCK-B receptor, a protein involved in digestive processes and potentially in the modulation of anxiety and pain. In a study by Bellier et al. (1997), a series of constrained dipeptoids, including those related to this compound, were synthesized. These compounds showed significant affinity for the CCK-B receptor, making them valuable for understanding the bioactive conformation of CCK-B antagonists and the receptor's role in physiological and pathological conditions. Such compounds also help in the biochemical and pharmacological characterization of CCK-B receptor heterogeneity (Bellier et al., 1997).
Inhibition of Glycine N-methyltransferase Activity
Another aspect of the research on this compound involves its role in inhibiting glycine N-methyltransferase, an enzyme critical for the metabolism of glycine in the liver. This enzyme regulates the levels of glycine in the body, affecting various metabolic pathways, including those involved in detoxification and the biosynthesis of nucleotides. The inhibition of this enzyme by compounds like this compound could have implications for the regulation of methyl group metabolism and the treatment of diseases associated with altered glycine levels (Wagner, Briggs, & Cook, 1985).
特性
IUPAC Name |
2-[[3-(4-methylphenyl)adamantane-1-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-13-2-4-16(5-3-13)19-7-14-6-15(8-19)10-20(9-14,12-19)18(24)21-11-17(22)23/h2-5,14-15H,6-12H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFFMOAYZURBNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669785 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
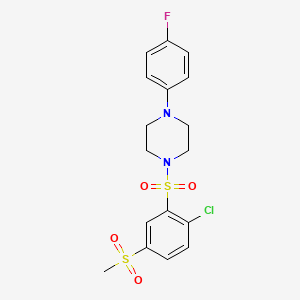
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2742160.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2742163.png)
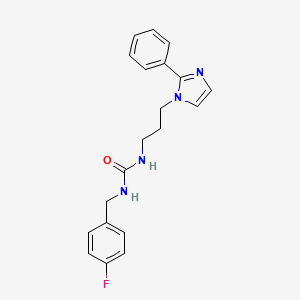
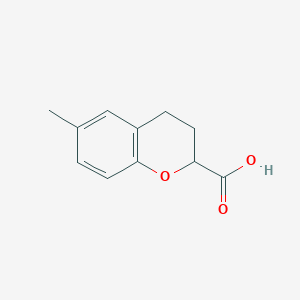
![1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2742168.png)
![3-benzyl-6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2742169.png)
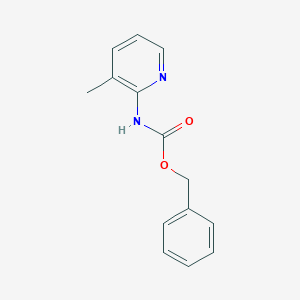
![N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2742171.png)
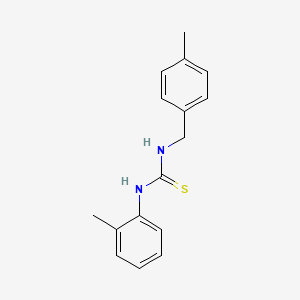
![3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2742175.png)
![N-(2,5-diethoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2742177.png)
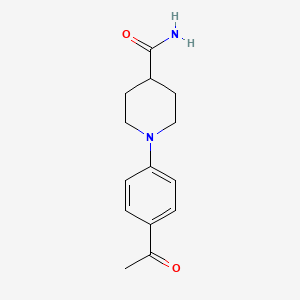
![4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2742180.png)
